molecular formula C13H10ClN3O2 B2400879 2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride CAS No. 2126178-99-0

2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride

Cat. No. B2400879
CAS RN: 2126178-99-0
M. Wt: 275.69
InChI Key: NAXQZESMKBYUBM-UHFFFAOYSA-N
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Description

“2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride” is a compound with the IUPAC name 2-(pyridin-3-yl)-1H-benzo[d]imidazole-4-carboxylic acid hydrochloride . It has a molecular weight of 275.69 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1,3,4-oxadiazoles incorporating benzimidazole and pyridine scaffolds in a single molecular framework has been synthesized . The structures of the synthesized derivatives were assigned by IR, NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of “2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride” can be represented by the InChI code: 1S/C13H9N3O2.ClH/c17-13(18)9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8;/h1-7H,(H,15,16)(H,17,18);1H .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride” are not available, similar compounds have been synthesized and evaluated for their antimicrobial, antitubercular, and antioxidant activities .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives, including our compound of interest, have demonstrated antibacterial properties. Researchers have explored their potential as novel antimicrobial agents against drug-resistant bacterial pathogens. Further studies are needed to elucidate the specific mechanisms and optimize their efficacy .

Molecular Simulation Studies

Computational approaches, such as molecular simulations, can help predict the binding interactions of our compound with biological targets. Investigating its binding affinity and mode of action could guide further experimental studies .

Drug Synthesis and Intermediates

Beyond its pharmacological applications, our compound serves as an organic synthesis intermediate. Researchers use it in laboratory processes and pharmaceutical chemistry to create new compounds.

properties

IUPAC Name

2-pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2.ClH/c17-13(18)9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8;/h1-7H,(H,15,16)(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXQZESMKBYUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CN=CC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-3-yl-1H-benzimidazole-4-carboxylic acid;hydrochloride

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